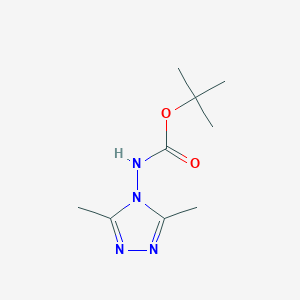

Tert-butyl N-(3,5-dimethyl-1,2,4-triazol-4-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl N-(3,5-dimethyl-1,2,4-triazol-4-yl)carbamate, commonly known as TBC, is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. TBC is a white crystalline powder that has a molecular weight of 229.28 g/mol and a melting point of 149-151°C. In

Wirkmechanismus

TBC exerts its biological effects by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. TBC binds to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ions. This leads to a decrease in the concentration of bicarbonate ions in the body, resulting in a decrease in pH.

Biochemical and Physiological Effects:

TBC has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that TBC can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. TBC has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, TBC has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

TBC has several advantages as a reagent in lab experiments. It is easy to handle, stable under normal lab conditions, and has a long shelf life. TBC is also relatively inexpensive and readily available from commercial suppliers. However, TBC has some limitations in lab experiments. It is sensitive to moisture and should be stored in a dry environment. TBC is also incompatible with some reagents, such as strong acids and bases, and should be handled with care.

Zukünftige Richtungen

There are several future directions for the research on TBC. One potential area of research is the development of TBC-based anti-cancer drugs. TBC has been shown to have anti-cancer effects in vitro, and further studies are needed to determine its efficacy in vivo. Another area of research is the development of TBC-based anti-inflammatory agents. TBC has been shown to have anti-inflammatory effects in vitro, and further studies are needed to determine its efficacy in animal models of inflammation. Finally, TBC could be used as a tool for the study of carbonic anhydrase inhibition in various biological systems.

Synthesemethoden

TBC can be synthesized by reacting tert-butyl carbamate with 3,5-dimethyl-1,2,4-triazole in the presence of a catalyst. The reaction is carried out in an organic solvent, such as methanol or ethanol, at room temperature. The yield of TBC can be improved by optimizing the reaction conditions, including the reaction time, temperature, and catalyst concentration.

Wissenschaftliche Forschungsanwendungen

TBC has been widely used in scientific research due to its diverse range of applications. It is commonly used as a reagent in organic synthesis, particularly in the preparation of carbamates and triazoles. TBC has also been used as a building block for the synthesis of various pharmaceutical compounds, including anti-cancer drugs and anti-inflammatory agents.

Eigenschaften

CAS-Nummer |

187145-70-6 |

|---|---|

Produktname |

Tert-butyl N-(3,5-dimethyl-1,2,4-triazol-4-yl)carbamate |

Molekularformel |

C9H16N4O2 |

Molekulargewicht |

212.25 g/mol |

IUPAC-Name |

tert-butyl N-(3,5-dimethyl-1,2,4-triazol-4-yl)carbamate |

InChI |

InChI=1S/C9H16N4O2/c1-6-10-11-7(2)13(6)12-8(14)15-9(3,4)5/h1-5H3,(H,12,14) |

InChI-Schlüssel |

ZLBDGHKVKKJYLY-UHFFFAOYSA-N |

SMILES |

CC1=NN=C(N1NC(=O)OC(C)(C)C)C |

Kanonische SMILES |

CC1=NN=C(N1NC(=O)OC(C)(C)C)C |

Synonyme |

Carbamic acid, (3,5-dimethyl-4H-1,2,4-triazol-4-yl)-, 1,1-dimethylethyl ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B70093.png)

![Furo[2,3-c]pyridine-7-carbonitrile](/img/structure/B70099.png)